Acide métopimazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

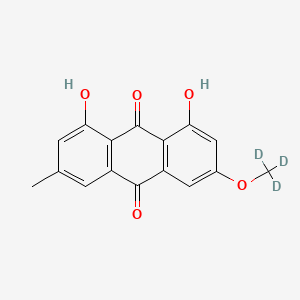

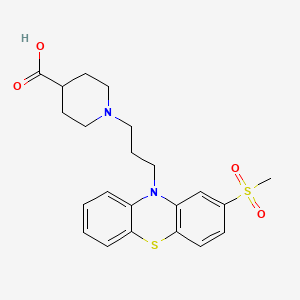

Metopimazine Acid is the major metabolite of Metopimazine . Metopimazine is an antiemetic of the phenothiazine group used to treat nausea and vomiting . It is marketed in Europe, Canada, and South America .

Synthesis Analysis

Metopimazine is rapidly metabolized to Metopimazine Acid, which constitutes approximately 78–89% of the circulating drug . This metabolism is primarily catalyzed by human liver microsomal amidase .

Molecular Structure Analysis

The molecular formula of Metopimazine Acid is C22H26N2O4S2 . Its average mass is 446.583 Da and its monoisotopic mass is 446.133392 Da .

Chemical Reactions Analysis

Metopimazine undergoes high first-pass metabolism that produces Metopimazine Acid, the major circulating metabolite in humans . The formation of Metopimazine Acid is primarily catalyzed by human liver microsomal amidase .

Applications De Recherche Scientifique

J'ai effectué une recherche sur les applications de recherche scientifique de l'acide métopimazine. Cependant, les informations disponibles sont limitées. Voici les détails des applications connues :

Traitement des nausées et des vomissements

L'this compound, en tant que métabolite de la métopimazine (MPZ), est utilisé pour ses propriétés antiémétiques. Il agit comme un antagoniste du récepteur de la dopamine D2, ce qui aide à traiter les nausées et les vomissements aigus .

Gestion de la gastroparésie

L'this compound est en cours d'investigation clinique pour le traitement de la gastroparésie (GP), une affection caractérisée par un retard de vidange gastrique en l'absence d'obstruction mécanique .

Mécanisme D'action

Target of Action

Metopimazine Acid, a derivative of phenothiazine, primarily targets dopamine D2 and D3 receptors . It also shows antagonism towards adrenergic alpha1, histamine H1, and serotonin 5HT2a .

Mode of Action

Metopimazine Acid exerts its effects by antagonizing dopamine D2 and D3 receptors . This antagonism is thought to underlie its antiemetic and gastroprokinetic effects .

Biochemical Pathways

The primary metabolic pathway for Metopimazine Acid involves a liver amidase . This enzyme catalyzes the formation of Metopimazine Acid from Metopimazine . Additionally, human liver cytosolic aldehyde oxidase (AO) also catalyzes the formation of Metopimazine Acid, albeit to a much lesser extent .

Pharmacokinetics

Metopimazine is rapidly metabolized to Metopimazine Acid, its major metabolite in humans . The maximum plasma concentration (Cmax) of Metopimazine is reached approximately 60 minutes after oral administration, and the elimination half-life is approximately two hours . Metopimazine Acid constitutes approximately 78-89% of the circulating drug . Approximately 30% of a dose is recovered in the urine, mostly as the acid form .

Result of Action

The antagonism of dopamine D2 and D3 receptors by Metopimazine Acid results in antiemetic and gastroprokinetic effects . This makes it useful in the treatment of nausea and vomiting .

Action Environment

Metopimazine Acid is primarily metabolized by a liver amidase in humans . Therefore, the liver environment plays a crucial role in the action and efficacy of Metopimazine Acid. It is also worth noting that Metopimazine Acid presents a low risk of drug-drug interaction .

Safety and Hazards

In the event of exposure, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Propriétés

IUPAC Name |

1-[3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S2/c1-30(27,28)17-7-8-21-19(15-17)24(18-5-2-3-6-20(18)29-21)12-4-11-23-13-9-16(10-14-23)22(25)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWQSSAWBTAKELO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676046 |

Source

|

| Record name | 1-{3-[2-(Methanesulfonyl)-10H-phenothiazin-10-yl]propyl}piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18182-00-8 |

Source

|

| Record name | 1-{3-[2-(Methanesulfonyl)-10H-phenothiazin-10-yl]propyl}piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What makes the metabolism of Metopimazine unique compared to other D2 antagonists used for gastroparesis?

A1: Unlike other D2 antagonists which are primarily metabolized by cytochrome P450 enzymes, Metopimazine is mainly metabolized by human liver microsomal amidase. [] This distinction is noteworthy as it suggests a potentially different metabolic profile and drug interaction potential.

Q2: What is the major metabolite of Metopimazine in humans and how is it formed?

A2: Metopimazine acid (MPZA) is the major circulating metabolite of Metopimazine in humans. It is primarily formed through the hydrolysis of an amide bond in Metopimazine, a reaction catalyzed by human liver microsomal amidase. [] While human liver cytosolic aldehyde oxidase (AO) can also contribute to MPZA formation, its role is significantly less prominent compared to amidase.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde](/img/structure/B564971.png)

![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B564981.png)